molecular formula C17H18O6 B3182233 3'-?O-?Acetylhamaudol

3'-?O-?Acetylhamaudol

Cat. No.: B3182233
M. Wt: 318.32 g/mol
InChI Key: ZHMBJOBSCRAOAO-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-O-Acetylhamaudol is a natural compound isolated from the roots of Angelica japonica and Angelica polymorpha. It is known for its significant biological activities, particularly its anti-tumor properties. The compound is a phenolic derivative and has been studied for its potential therapeutic applications in various fields, including oncology and immunology .

Mechanism of Action

3’-O-Acetylhamaudol, also known as HY-N6892 or [(3S)-5-hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate or (S)-5-Hydroxy-2,2,8-trimethyl-6-oxo-2,3,4,6-tetrahydropyrano[3,2-g]chromen-3-yl acetate, is a compound with significant biological activity. It is isolated from Angelica polymorpha .

Target of Action

The primary targets of 3’-O-Acetylhamaudol are the vascular endothelial growth factor (VEGF) and intestinal intraepithelial lymphocytes . VEGF plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis . Intestinal intraepithelial lymphocytes are immune cells that play a role in maintaining the integrity of the intestinal epithelial barrier and in the immune response to pathogens .

Mode of Action

3’-O-Acetylhamaudol exhibits anti-tumor activity through dual actions: anti-angiogenesis and activation of intestinal intraepithelial lymphocytes . It inhibits VEGF-induced angiogenesis, thereby preventing the formation of new blood vessels that could supply nutrients to the tumor . Additionally, it activates intestinal intraepithelial lymphocytes, enhancing the immune response against the tumor .

Biochemical Pathways

The compound affects the VEGF signaling pathway, leading to the inhibition of angiogenesis .

Pharmacokinetics

. This suggests that it may be rapidly metabolized or poorly absorbed. The metabolites of 3’-O-Acetylhamaudol, hamaudol and 8-hydroxymethylhamaudol, were identified in blood plasma .

Result of Action

The inhibition of angiogenesis by 3’-O-Acetylhamaudol results in the reduction of tumor growth and metastasis . The activation of intestinal intraepithelial lymphocytes enhances the immune response, potentially leading to the destruction of tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-O-Acetylhamaudol can be synthesized through the acetylation of hamaudol, which is another natural compound found in the same plant sources. The acetylation process typically involves the reaction of hamaudol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group at the 3’ position .

Industrial Production Methods

Industrial production of 3’-O-Acetylhamaudol involves the extraction of hamaudol from the roots of Angelica japonica or Angelica polymorpha, followed by its chemical modification through acetylation. The extraction process includes solvent extraction, filtration, and purification steps to isolate hamaudol. The subsequent acetylation is performed in large-scale reactors under optimized conditions to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3’-O-Acetylhamaudol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’-O-Acetylhamaudol has been extensively studied for its scientific research applications:

    Chemistry: Used as a model compound in studying phenolic acetylation and its effects on biological activity.

    Biology: Investigated for its role in modulating cellular pathways and its effects on cell proliferation and apoptosis.

    Medicine: Explored for its anti-tumor properties, particularly in inhibiting angiogenesis and activating intestinal intraepithelial lymphocytes.

    Industry: Potential applications in developing natural product-based therapeutics and health supplements .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-O-Acetylhamaudol is unique due to its specific acetylation at the 3’ position, which enhances its biological activity compared to its parent compound, hamaudol. The acetylation increases its stability and bioavailability, making it a more potent anti-tumor agent .

Properties

IUPAC Name

[(3S)-5-hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-8-5-11(19)15-13(21-8)7-12-10(16(15)20)6-14(22-9(2)18)17(3,4)23-12/h5,7,14,20H,6H2,1-4H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMBJOBSCRAOAO-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)OC(=O)C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC([C@H](C3)OC(=O)C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-?O-?Acetylhamaudol
Reactant of Route 2
Reactant of Route 2
3'-?O-?Acetylhamaudol
Reactant of Route 3
3'-?O-?Acetylhamaudol
Reactant of Route 4
Reactant of Route 4
3'-?O-?Acetylhamaudol
Reactant of Route 5
3'-?O-?Acetylhamaudol
Reactant of Route 6
3'-?O-?Acetylhamaudol
Customer
Q & A

Q1: What are the key biological activities reported for 3'-O-acetylhamaudol?

A1: Research indicates that 3'-O-acetylhamaudol exhibits anti-HIV [] and anti-tumor activities [, ]. Notably, its anti-tumor action is suggested to involve dual mechanisms: anti-angiogenesis and activation of intestinal intraepithelial lymphocytes [].

Q2: What is the primary source of 3'-O-acetylhamaudol, and are there other compounds found alongside it?

A2: 3'-O-acetylhamaudol is primarily isolated from the roots of Angelica species, including Angelica apaensis [] and Angelica japonica [, ]. Interestingly, its presence is often reported alongside other bioactive compounds like oxypeucedanin, isoimperatorin, byakangelicin, and various coumarins and polyacetylenes [, ].

Q3: Have there been any studies investigating the quantitative analysis of 3'-O-acetylhamaudol in plant material?

A3: Yes, a study employed a reversed-phase high-performance liquid chromatography (RP-HPLC) method to quantify 3'-O-acetylhamaudol in the rhizome of Angelica polymorpha []. This method utilized a gradient elution system with methanol and water as the mobile phase and UV detection at a wavelength of 294 nm.

Q4: Are there any known metabolites of 3'-O-acetylhamaudol, and what are their potential biological activities?

A4: While the provided abstracts don't explicitly mention specific metabolites, one study investigated the metabolites of 3'-O-acetylhamaudol isolated from Angelica japonica roots and evaluated their antitumor activities []. This suggests the potential for discovering new bioactive derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.